Methyllycanonitine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is known for its toxicity to animals, particularly livestock, and has been identified as one of the principal toxins responsible for livestock poisoning in mountain rangelands of North America . Methyllycaconitine has also been explored for its potential therapeutic applications, including the treatment of spastic paralysis and its insecticidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyllycaconitine can be synthesized through a series of chemical reactions involving the extraction and purification from Delphinium species. The isolation process typically involves the use of organic solvents such as chloroform, followed by crystallization to obtain the pure compound .

Industrial Production Methods: Industrial production of methyllycaconitine is not widely established due to its complex structure and the difficulty in obtaining high yields. advancements in organic synthesis and extraction techniques may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Methyllycaconitine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of methyllycaconitine.

Scientific Research Applications

Pharmacological Applications

Methyllycaconitine is primarily recognized as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor (nAChR). Its pharmacological properties are significant for several therapeutic areas:

Neurological Disorders

Addiction Treatment

Methyllycaconitine has been investigated for its ability to modulate nicotine reward pathways. Animal studies suggest it may reduce nicotine self-administration without inducing withdrawal symptoms, indicating potential utility in smoking cessation therapies .

Cancer Research

Emerging studies suggest that methyllycaconitine could play a role in cancer treatment due to its interaction with nAChRs involved in tumor growth regulation. Its specific binding properties may provide insights into developing anti-cancer agents targeting nicotinic receptors .

Agricultural Applications

Methyllycaconitine's insecticidal properties have been noted, making it a candidate for developing biopesticides. Its toxicity to certain insect species suggests potential for sustainable agricultural practices .

Binding Affinity Studies

The following table summarizes key findings related to the binding affinities of methyllycaconitine at various nAChR subtypes:

| Receptor Type | Binding Affinity (K_i) | Reference |

|---|---|---|

| Human α7 nAChR | ~8 x 10^-6 M | |

| Rat brain nAChR | ~4 x 10^-6 M | |

| α-bungarotoxin site | ~1 x 10^-9 M |

Therapeutic Efficacy in Animal Models

A study examining the effects of methyllycaconitine on cognitive function in mice reported:

Mechanism of Action

Methyllycaconitine exerts its effects primarily by acting as an antagonist of the α7 neuronal nicotinic acetylcholine receptor . This receptor is involved in various neurological processes, including synaptic transmission and plasticity. By blocking this receptor, methyllycaconitine can modulate neurotransmitter release and neuronal excitability, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Lycaconitine: Another diterpenoid alkaloid found in Delphinium species, with similar toxic properties.

Aconitine: A well-known alkaloid with potent neurotoxic effects, found in Aconitum species.

Delphinine: Another alkaloid from Delphinium species, with similar pharmacological properties.

Uniqueness: Methyllycaconitine is unique due to its specific antagonistic action on the α7 neuronal nicotinic acetylcholine receptor, which distinguishes it from other similar compounds . This specificity makes it a valuable tool for studying the pharmacology of this receptor and exploring potential therapeutic applications.

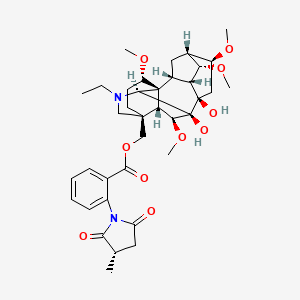

Properties

Molecular Formula |

C37H50N2O10 |

|---|---|

Molecular Weight |

682.8 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |

InChI |

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37-/m0/s1 |

InChI Key |

XLTANAWLDBYGFU-BVFBBISOSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.